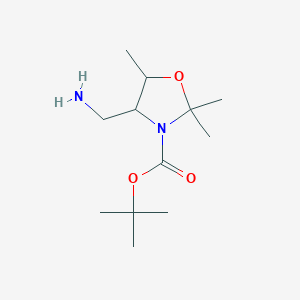

Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Description

Introduction and Structural Characterization

Nomenclature and Chemical Identity

IUPAC Naming and Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official IUPAC name is tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate. This nomenclature systematically identifies each structural component of the molecule, beginning with the tert-butyl ester functionality and proceeding through the oxazolidine ring system with its specific substitution pattern.

The naming convention reflects the compound's complex structure, where the oxazolidine ring serves as the parent framework. The numbering system follows IUPAC guidelines, with the oxygen atom occupying position 1 and the nitrogen atom at position 3 of the five-membered ring. The substituents are numbered according to their positions on the ring system, with the aminomethyl group at position 4, methyl groups at positions 2 and 5, and the carboxylate ester functionality attached to the nitrogen at position 3.

Alternative nomenclature systems have been documented in chemical databases, including variations that specify stereochemical configurations. One documented variant is tert-butyl (4R)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, which indicates specific stereochemical arrangements at certain carbon centers. The systematic naming ensures unambiguous identification of the compound across different chemical databases and research contexts.

CAS Registry Number (1315365-56-0) and Database Identifiers

The Chemical Abstracts Service has assigned the unique registry number 1315365-56-0 to this compound. This identifier serves as a definitive reference for the compound across international chemical databases and regulatory systems. The CAS number provides an unambiguous method for identifying the specific molecular structure, eliminating confusion that might arise from variations in chemical nomenclature.

Multiple database identifiers have been established for this compound across various chemical information systems. The MDL number MFCD19381937 represents another crucial identifier used in chemical databases and inventory systems. These standardized identifiers facilitate accurate communication between researchers, regulatory bodies, and commercial suppliers worldwide.

The InChI (International Chemical Identifier) key PFHYJLHCIFWOCF-UHFFFAOYSA-N provides a standardized string representation of the molecular structure that enables precise identification across computational chemistry platforms. The SMILES (Simplified Molecular Input Line Entry System) notation NCC1C(C)OC(N1C(=O)OC(C)(C)C)(C)C offers a linear representation of the molecular connectivity that facilitates database searches and computational analysis.

Structural Class and Classification within Oxazolidines

This compound belongs to the oxazolidine family of heterocyclic compounds, which are characterized by five-membered rings containing both nitrogen and oxygen atoms. Oxazolidines represent a fundamental class of heterocycles with the general formula (CH₂)₃(NH)O, where the oxygen atom and nitrogen groups are not mutually bonded, distinguishing them from related isoxazolidine structures.

The structural classification of this compound places it within the substituted oxazolidine subcategory, specifically those bearing multiple substituents on both carbon and nitrogen atoms. The presence of the tert-butyl carboxylate group attached to the nitrogen atom classifies this molecule as an N-protected oxazolidine derivative, commonly utilized in synthetic organic chemistry applications. The aminomethyl substituent at the 4-position and the multiple methyl groups at positions 2 and 5 create a highly substituted oxazolidine framework.

Within the broader context of oxazolidine chemistry, this compound represents an advanced synthetic intermediate that combines the inherent reactivity of the oxazolidine ring system with the protective properties of the tert-butyl carboxylate group. The molecular weight of 244.33 grams per mole positions this compound within the mid-range molecular weight category for oxazolidine derivatives. The molecular formula C₁₂H₂₄N₂O₃ indicates the presence of two nitrogen atoms, which is unusual for simple oxazolidines and reflects the additional aminomethyl functionality.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHYJLHCIFWOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally similar compound, tert-butanol, has been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin.

Mode of Action

It is known that the compound can be used as a building block for the synthesis of antifolates, which are compounds that inhibit the function of folic acid, a crucial component in DNA synthesis and repair.

Biological Activity

Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, commonly referred to by its CAS number 1315365-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.33 g/mol

- CAS Number : 1315365-56-0

Structure

The compound features an oxazolidine core, which is significant in various biological applications due to its structural properties that can influence activity against certain biological targets.

Pharmacological Properties

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the nervous system, making their inhibition a target for treating conditions like Alzheimer's disease.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE:

| Enzyme Type | IC₅₀ Value (µM) |

|---|---|

| Acetylcholinesterase | 1.90 ± 0.16 |

| Butyrylcholinesterase | 0.084 ± 0.008 |

These values indicate a higher selectivity towards BChE compared to AChE, which may have implications for reducing side effects associated with non-selective cholinesterase inhibitors .

The mechanism by which this compound inhibits cholinesterases involves binding to both the catalytic and peripheral sites of AChE. This dual binding may prevent the enzyme from effectively hydrolyzing acetylcholine, thereby increasing its availability at synaptic sites and potentially enhancing cholinergic transmission .

Antioxidant Activity

In addition to cholinesterase inhibition, this compound has shown promising antioxidant properties. It was evaluated using various assays such as ABTS and FRAP, demonstrating a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant activity is crucial as oxidative stress is a contributing factor in neurodegenerative diseases .

Case Studies

Several case studies have investigated the efficacy of compounds similar to this compound in animal models:

-

Scopolamine-Induced Memory Deficit Model :

- In a study using mice subjected to scopolamine-induced memory deficits, the compound exhibited significant improvements in memory performance metrics compared to control groups.

- The results suggest a potential therapeutic role in cognitive enhancement through cholinergic modulation.

-

Neuroprotective Effects :

- Research has indicated that the compound may protect neuronal cells from damage caused by reactive oxygen species (ROS), further supporting its role as a neuroprotective agent.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Novel Antimicrobial Agents

Research has indicated that derivatives of oxazolidines can exhibit antimicrobial properties. By modifying the tert-butyl group or the amine functionality, researchers have synthesized compounds with enhanced activity against resistant bacterial strains.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Example Reactions:

- Nucleophilic Substitution : The aminomethyl group can be substituted with different nucleophiles to create diverse derivatives.

- Cyclization Reactions : The oxazolidine ring can participate in cyclization reactions to form larger cyclic structures.

Biochemical Applications

In biochemistry, this compound is utilized as a reagent in enzyme assays and protein labeling due to its ability to interact with amino acids.

Case Study: Protein Labeling

Studies have demonstrated that the compound can be used to label proteins selectively. This labeling is critical for tracking protein interactions and understanding metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

The structural and functional diversity of oxazolidine derivatives allows for tailored applications in organic synthesis and drug development. Below is a detailed comparison of tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate with key analogues:

Structural and Functional Differences

Commercial Availability and Pricing

Preparation Methods

Cyclization to Form the Oxazolidine Core

- Starting Materials: Typically, a 2,2,5-trimethyl-substituted amino alcohol is condensed with a suitable aldehyde or ketone.

- Reaction Conditions: The condensation is generally performed under mild acidic or neutral conditions to promote ring closure without side reactions.

- Outcome: Formation of the 1,3-oxazolidine ring with the desired stereochemistry (4R,5R or 4R,5S configurations are common) and substitution pattern.

Introduction of the tert-Butyl Ester Group

Functionalization at the 4-Position: Aminomethyl Group Installation

Several approaches exist for introducing the aminomethyl substituent at the 4-position of the oxazolidine ring:

| Method | Description | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Halomethylation followed by amination | Oxazolidine with a 4-(iodomethyl) or 4-(bromomethyl) substituent is synthesized first, then converted to the aminomethyl derivative via nucleophilic substitution or reductive amination. | Halomethylating agents (e.g., iodomethyl derivatives), nucleophiles (ammonia or amines) | Mild heating in solvent like THF or DMF; reductive amination may use NaBH3CN or BH3·THF | Efficient, allows stereochemical control; halomethyl intermediates are isolable and characterized |

| Direct reductive amination of 4-formyl derivative | Starting from tert-butyl 4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, reductive amination with ammonia or amine sources yields the aminomethyl product. | Ammonia or primary amines, reducing agents like sodium cyanoborohydride or borane complexes | Room temperature to mild heating; solvents like methanol or dichloromethane | Provides direct access to aminomethyl derivatives with good yields and purity |

Cleavage and Deprotection Strategies

- Potassium trimethylsilanolate (KOSiMe3) in tetrahydrofuran (THF) has been demonstrated as an efficient reagent for selective cleavage of oxazolidinone derivatives, including removal of certain protecting groups while preserving others.

- This reagent can be used to convert protected intermediates into free amines or acids without harsh hydrolysis conditions, preserving stereochemistry and functional group integrity.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclization of amino alcohol with aldehyde | Amino alcohol + aldehyde, acid catalyst, room temp | Oxazolidine intermediate | 70-85 | Stereoselective formation of 1,3-oxazolidine ring |

| 2. Esterification | tert-Butyl chloroformate, base (e.g., Cs2CO3), acetonitrile | tert-Butyl ester oxazolidine | 80-90 | Protects carboxylic acid moiety |

| 3. Halomethylation at 4-position | Halomethyl bromide or iodide, base, THF, -30 °C to RT | 4-(iodomethyl) or 4-(bromomethyl) derivative | ~70 | Intermediate for amination |

| 4. Amination / Reductive amination | Ammonia or amine, BH3·THF or NaBH3CN, MeOH, RT | 4-(aminomethyl) derivative | 75-95 | Final target compound |

This sequence is consistent with reported methods for similar oxazolidine derivatives and allows for control over stereochemistry and functional group compatibility.

Analytical and Characterization Data

- NMR Spectroscopy: 1H NMR confirms ring formation and substitution patterns, often showing characteristic signals for oxazolidine protons and tert-butyl groups.

- Mass Spectrometry: Electrospray ionization (ESI) mass spectra confirm molecular weights consistent with the this compound structure.

- Chromatography: Purification is commonly achieved by silica gel chromatography or cartridge chromatography using solvent gradients of diethyl ether and petroleum ether.

Summary Table of Key Preparation Methods

| Preparation Step | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxazolidine ring formation | Amino alcohol + aldehyde/ketone | Mild acid, RT | High stereoselectivity | Sensitive to moisture |

| tert-Butyl ester protection | tert-Butyl chloroformate, base | RT, organic solvent | Stable protecting group | Requires base |

| Halomethylation | Halomethyl halide, base | Low temp to RT | Enables further functionalization | Halogen handling precautions |

| Aminomethyl introduction | Ammonia/amine + reducing agent | RT to mild heat | Direct access to aminomethyl group | Requires careful control of reduction |

| Cleavage with KOSiMe3 | Potassium trimethylsilanolate, THF | 60-75 °C | Selective cleavage, mild conditions | Reagent purity affects outcome |

Research Findings and Observations

- The use of potassium trimethylsilanolate offers a mild and efficient cleavage method for oxazolidinone derivatives, preserving sensitive groups and stereochemistry.

- Bulky tert-butyl groups confer enhanced stability to the oxazolidine ring, reducing undesired hydrolysis during synthesis and storage.

- Reductive amination of 4-formyl oxazolidines is a reliable method to introduce aminomethyl substituents with good yields and stereochemical integrity.

- Halomethyl intermediates serve as versatile precursors for nucleophilic substitution, enabling diverse functionalizations at the 4-position.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling tert-butyl carbamates with functionalized oxazolidine precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., DMF or DCM as solvents, DIPEA as a base). Reaction temperatures (e.g., 0°C to 130°C) and time (2–24 hours) significantly impact yields . Purification via silica gel chromatography (e.g., hexane:DCM gradients) is standard .

Q. How can the stereochemistry and structural integrity of the oxazolidine ring be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., ROESY for stereochemical analysis), IR spectroscopy (to confirm carbonyl and amine groups), and HRMS for molecular weight validation. For example, ROESY correlations between the oxazolidine methyl groups and tert-butyl protons can confirm spatial arrangements . X-ray crystallography is ideal but requires high-purity crystals .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 1–13) and thermal gravimetric analysis (TGA) at 25–100°C can assess hydrolytic and thermal stability. For instance, oxazolidine derivatives are prone to ring-opening under acidic conditions, requiring neutral or basic pH for storage .

Advanced Research Questions

Q. How do steric effects from the 2,2,5-trimethyl substituents influence reaction intermediates or biological interactions?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can map steric hindrance and electronic effects. Compare reaction kinetics of methyl-substituted vs. unsubstituted analogs to quantify steric barriers. For example, bulky methyl groups may slow nucleophilic attack on the oxazolidine ring but enhance metabolic stability in biological assays .

Q. What in silico strategies are effective for predicting the compound’s bioactivity against enzymatic targets, given its structural complexity?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to enzymes like kinases or proteases. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Structural analogs with pyrazole or azetidine moieties show activity in enzyme inhibition assays, suggesting similar workflows .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its derivatives?

- Methodological Answer : Perform SAR (structure-activity relationship) studies by synthesizing derivatives with modified substituents (e.g., replacing aminomethyl with hydroxyl or halogens). Use statistical tools (e.g., PCA or clustering) to correlate structural features with assay results. For instance, aminomethyl groups in related compounds enhance receptor binding, while methyl groups alter pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.